Ethyl 2-cyano-3-(pyridin-4-yl)propanoate
Description
Ethyl 2-cyano-3-(pyridin-4-yl)propanoate (CAS: 63080-73-9) is a small molecule scaffold with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . It features a pyridine ring substituted at the 4-position, a cyano group at the 2-position, and an ethyl ester moiety. This compound is widely utilized in synthetic chemistry as a versatile intermediate for constructing heterocyclic systems, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 2-cyano-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWAKDBNFJBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-pyridin-4-ylpropanoate typically involves the reaction of ethyl cyanoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-cyano-3-pyridin-4-ylpropanoate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2-cyano-3-(pyridin-4-yl)propanoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .
Comparison with Similar Compounds
Ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate (Compound 30)
Structural Differences :
- The cyano group in the target compound is replaced with a diethoxyphosphoryl group (-PO(OEt)₂).
- The pyridine substituent remains unchanged.
Implications :
- The phosphoryl group enhances hydrophilicity and may alter binding affinity in enzyme inhibition studies.
- The reaction conditions (polar aprotic solvents) suggest higher polarity compared to the target compound’s synthesis.
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)
Structural Differences :
- Nitro and chloro substituents on the pyridine ring (positions 3 and 5).
- A ketone group (2-oxo) replaces the cyano group.
Implications :
- Nitro groups increase electrophilicity, making these compounds reactive intermediates for pharmaceuticals.
- The ketone functionality could participate in condensation reactions, unlike the cyano group in the target compound.
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
Structural Differences :
- The pyridine ring is replaced with a 4-methoxyphenyl group .
- Retains the cyano and ethyl ester groups but introduces an acrylate backbone.
Implications :
- The absence of a nitrogen-containing aromatic ring reduces coordination capacity in metal-organic frameworks.
Ethyl 2-cyano-3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate (2a)
Structural Differences :
- The pyridine ring is replaced with a dihydroquinolinone system (a fused bicyclic structure).
Implications :
- The fused ring system may confer unique biological activity, such as antimicrobial or anticancer properties.
- The dihydroquinolinone core introduces hydrogen-bonding sites absent in the target compound.
Comparative Data Table
Key Research Findings
- Reactivity: The cyano group in the target compound enables nucleophilic additions, while phosphoryl (Compound 30) or nitro (Compound 8a) groups favor electrophilic substitutions .
- Synthetic Utility: this compound’s versatility as a scaffold is unmatched, whereas derivatives like Compound 2a are tailored for specific biological applications .
- Spectroscopic Confirmation : ¹H-NMR data for phosphorylated analogs (e.g., δ = 4.2–4.1 ppm for ethoxy groups in Compound 30) differ significantly from the target compound’s spectrum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
